molecular formula C16H12N2O2 B8498795 3,6-Diphenoxypyridazine CAS No. 10340-55-3

3,6-Diphenoxypyridazine

Cat. No. B8498795
CAS RN: 10340-55-3
M. Wt: 264.28 g/mol
InChI Key: JHDSLXBQHANMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Diphenoxypyridazine is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Diphenoxypyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Diphenoxypyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

10340-55-3

Product Name

3,6-Diphenoxypyridazine

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3,6-diphenoxypyridazine

InChI

InChI=1S/C16H12N2O2/c1-3-7-13(8-4-1)19-15-11-12-16(18-17-15)20-14-9-5-2-6-10-14/h1-12H

InChI Key

JHDSLXBQHANMJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NN=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenol (Aldrich, 1.88 g, 20 mmol) in tetrahydrofuran (50 mL) was treated with potassium tert-butoxide (Aldrich, 2.24 g, 20 mmol) at ambient temperature for 10 minutes. The product of Example 27A (3.0 g, 14.5 mmol) was then added and the reaction mixture was stirred at 60° C. for 10 hours. The mixture was allowed to cool to room temperature, diluted with ethyl acetate (100 mL), and washed with brine (2×10 mL). The organic phase was concentrated affording the title compound as a solid (3.2 g, yield, 84%). 1H NMR (MeOH-d4, 300 MHz) δ 7.14–7.28 (m, 6H), 7.38–7.48 (m, 6H) ppm. MS (DCl/NH3) m/z 265(M+H)+.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
84%

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